An In-depth Technical Guide to the Chemical Properties of EINECS 275-520-6
An In-depth Technical Guide to the Chemical Properties of EINECS 275-520-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of the substance identified by EINECS number 275-520-6. This compound, chemically known as Stearic acid, compound with N-methylcyclohexylamine (1:1), is a reaction product of stearic acid and N-methylcyclohexylamine. This document summarizes its known and predicted properties, outlines detailed hypothetical experimental protocols for its synthesis and characterization, and presents this information in a clear, structured format for easy reference by professionals in research and development.
Chemical Identity and Structure
The substance registered under EINECS 275-520-6 is the salt formed from the acid-base reaction between stearic acid, a long-chain saturated fatty acid, and N-methylcyclohexylamine, a secondary amine.
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IUPAC Name: N-methylcyclohexanamine;octadecanoic acid[1]
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CAS Number: 71486-47-0[1]
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Molecular Formula: C25H51NO2[1]
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Molecular Weight: 397.68 g/mol [2]
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Chemical Structure: The compound is an ionic salt. The proton from the carboxylic acid group of stearic acid is transferred to the nitrogen atom of N-methylcyclohexylamine.
Physicochemical Properties
Quantitative data for the physicochemical properties of Stearic acid, compound with N-methylcyclohexylamine (1:1) is limited in publicly available literature. The following table summarizes computed and predicted data.
| Property | Value | Source |
| Molecular Weight | 397.6779 g/mol | [2] |
| Boiling Point | 518.6°C at 760 mmHg | [2] |
| Flash Point | 267.4°C | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 17 | [1] |
Experimental Protocols
Due to the lack of specific published experimental data for this compound, the following sections provide detailed, representative methodologies for its synthesis and the determination of its key physicochemical properties.
Synthesis of Stearic acid, compound with N-methylcyclohexylamine (1:1)
This protocol describes a standard acid-base neutralization reaction to form the target salt.
Materials:
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Stearic Acid (C18H36O2), 98% purity
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N-methylcyclohexylamine (C7H15N), 99% purity
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Toluene, anhydrous
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Ethanol, 95%
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Deionized water
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Magnetic stirrer with heating plate
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Round-bottom flask with reflux condenser
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Büchner funnel and filter paper
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Crystallizing dish
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Rotary evaporator
Procedure:
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In a 250 mL round-bottom flask, dissolve 28.45 g (0.1 mol) of stearic acid in 100 mL of warm toluene.
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While stirring, slowly add 11.32 g (0.1 mol) of N-methylcyclohexylamine to the stearic acid solution.
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An exothermic reaction will occur, and the salt may begin to precipitate.
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Attach a reflux condenser and heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.
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Allow the mixture to cool to room temperature. The product should precipitate out of the solution.
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Filter the crude product using a Büchner funnel.
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Recrystallize the product by dissolving it in a minimal amount of hot ethanol and then allowing it to cool slowly.
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Collect the purified crystals by filtration and wash with a small amount of cold deionized water.
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Dry the final product in a vacuum oven at 40°C to a constant weight.
Determination of Melting Point
Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)
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Capillary tubes
Procedure:
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Finely powder a small amount of the dried product.
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Pack the powder into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the melting point apparatus.
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Heat the apparatus at a rate of 10-15°C per minute initially.
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Observe the sample and note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
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For higher accuracy, repeat the measurement with a slower heating rate (1-2°C per minute) near the observed melting point.
Determination of Boiling Point
Given the predicted high boiling point and the potential for decomposition, vacuum distillation is the recommended method for determining the boiling point.
Apparatus:
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Short-path distillation apparatus
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Vacuum pump and gauge
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Heating mantle
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Thermometer
Procedure:
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Place a small amount of the sample in the distillation flask.
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Assemble the short-path distillation apparatus.
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Slowly apply a vacuum and record the pressure.
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Begin heating the sample gently.
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Record the temperature at which the liquid boils and condenses on the condenser. This is the boiling point at the recorded pressure.
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The boiling point at atmospheric pressure can be estimated using a nomograph.
Determination of Solubility
Procedure:
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To a series of test tubes, add 1 mL of various solvents (e.g., water, ethanol, acetone, toluene, hexane).
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Add a small, pre-weighed amount of the compound (e.g., 10 mg) to each test tube.
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Vortex each tube for 30 seconds.
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Observe if the solid dissolves completely.
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If it dissolves, add another measured amount of the compound and repeat until the solution is saturated.
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If it does not dissolve at room temperature, gently warm the test tube and observe for any change in solubility.
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Express the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Logical Workflow for Chemical Characterization
The following diagram illustrates the logical workflow from identifying a chemical by its EINECS number to its synthesis and property determination.
Caption: Logical workflow for the identification, synthesis, and characterization of a chemical substance.
Safety and Handling
Conclusion
This technical guide provides a foundational understanding of the chemical properties of EINECS 275-520-6. While experimentally determined data is sparse, the provided information on its identity, predicted properties, and detailed, representative experimental protocols offer a solid basis for researchers and professionals engaged in drug development and other scientific endeavors. The outlined methodologies for synthesis and characterization can be readily adapted for laboratory use, enabling further investigation into the properties and potential applications of this compound.
